

# Application Notes and Protocols for Sharpless Asymmetric Epoxidation using (+)-Diisopropyl L-tartrate

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## Compound of Interest

Compound Name: (+)-Diisopropyl L-tartrate

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## Introduction

The Sharpless asymmetric epoxidation is a powerful and widely utilized enantioselective reaction for the conversion of primary and secondary allylic alcohols into 2,3-epoxy alcohols.[1][2] Developed by K. Barry Sharpless, this method offers a high degree of stereocontrol, making it an invaluable tool in the synthesis of chiral building blocks for natural products and pharmaceuticals.[3][4] The reaction employs a catalyst system generated in situ from titanium(IV) isopropoxide and a chiral diisopropyl tartrate (DIPT) ligand, with tert-butyl hydroperoxide (TBHP) serving as the oxidant.[3][4] The choice of the chiral tartrate enantiomer, either (+)- or (-)-DIPT, dictates the stereochemical outcome of the epoxidation, allowing for the selective formation of one of two possible epoxide enantiomers with high enantiomeric excess (ee), often exceeding 90%.[3][4] This application note provides a detailed protocol for performing the Sharpless asymmetric epoxidation using **(+)-diisopropyl L-tartrate**, including data presentation for various substrates and visualizations of the experimental workflow and catalytic cycle.

## Data Presentation

The Sharpless asymmetric epoxidation using **(+)-diisopropyl L-tartrate** provides high yields and excellent enantioselectivity for a variety of allylic alcohols. The following table summarizes

representative results.

Allylic Alcohol Substrate	Product	Yield (%)	Enantiomeric Excess (ee%)
(E)-2-Hexen-1-ol	(2R,3R)-2,3-Epoxyhexan-1-ol	85	94
Geraniol	(2S,3S)-2,3-Epoxygeraniol	93	88
Cinnamyl alcohol	(2R,3R)-2,3-Epoxy-3-phenylpropan-1-ol	89	>98
3-Methyl-2-buten-1-ol	(2R,3R)-2,3-Epoxy-3-methylbutan-1-ol	79	>98

## Experimental Protocols

This protocol describes the catalytic Sharpless asymmetric epoxidation of an allylic alcohol using **(+)-diisopropyl L-tartrate**.

## Materials and Reagents

- Allylic alcohol
- (+)-Diisopropyl L-tartrate ((+)-DIPT)**
- Titanium(IV) isopropoxide (Ti(OiPr)<sub>4</sub>)
- Anhydrous tert-butyl hydroperoxide (TBHP) in a hydrocarbon solvent (e.g., decane or toluene)
- Anhydrous dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Powdered, activated 3Å or 4Å molecular sieves
- Quenching solution: 10% aqueous NaOH solution saturated with NaCl, pre-cooled to 0°C

- Drying agent: Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Celite®

## Procedure

### 1. Preparation of the Catalyst Complex:

- To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add powdered, activated 3Å or 4Å molecular sieves (approximately 0.5-1.0 g per 10 mmol of the allylic alcohol).
- Add anhydrous dichloromethane to the flask.
- Cool the flask to -20 °C using a suitable cooling bath (e.g., a dry ice/acetonitrile bath).<sup>[1]</sup>
- To the cooled and stirred suspension, add titanium(IV) isopropoxide (5-10 mol%) via syringe.<sup>[1]</sup>
- Subsequently, add **(+)-diisopropyl L-tartrate** (6-12 mol%, typically a 1.2:1 ratio to the titanium isopropoxide) to the reaction mixture. The solution should turn from colorless to a pale yellow.<sup>[1]</sup>
- Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.<sup>[5]</sup>

### 2. Epoxidation Reaction:

- Dissolve the allylic alcohol (1 equivalent) in anhydrous dichloromethane and add it to the pre-formed catalyst mixture at -20 °C.<sup>[1]</sup>
- Add anhydrous tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise to the reaction mixture while maintaining the temperature at -20 °C.<sup>[1]</sup>
- Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 5 hours.<sup>[1]</sup>

### 3. Reaction Work-up and Product Isolation:

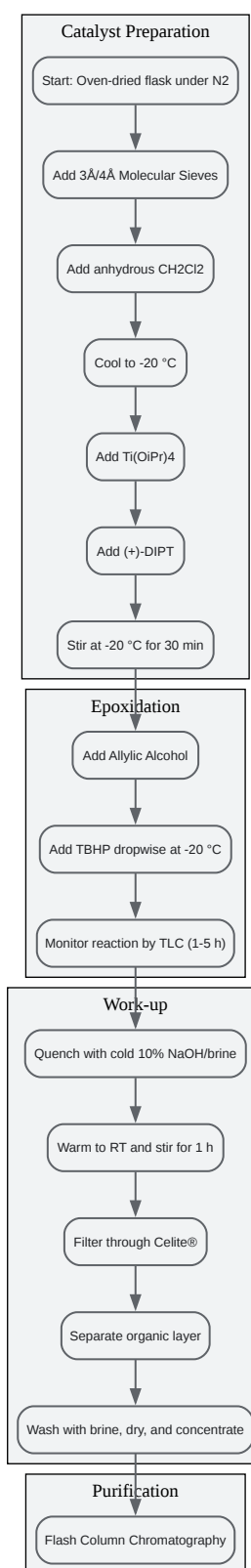
- Upon completion, quench the reaction by the dropwise addition of a pre-cooled (0 °C) 10% aqueous NaOH solution saturated with NaCl.[1]
- Allow the mixture to warm to room temperature and stir vigorously for at least 1 hour. This should result in the formation of a granular precipitate of titanium salts.[1]
- Filter the mixture through a pad of Celite®, and wash the filter cake with dichloromethane.[1]
- Transfer the filtrate to a separatory funnel and separate the organic layer from the aqueous layer.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.[1]

#### 4. Purification:

- The crude epoxy alcohol can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

## Visualizations

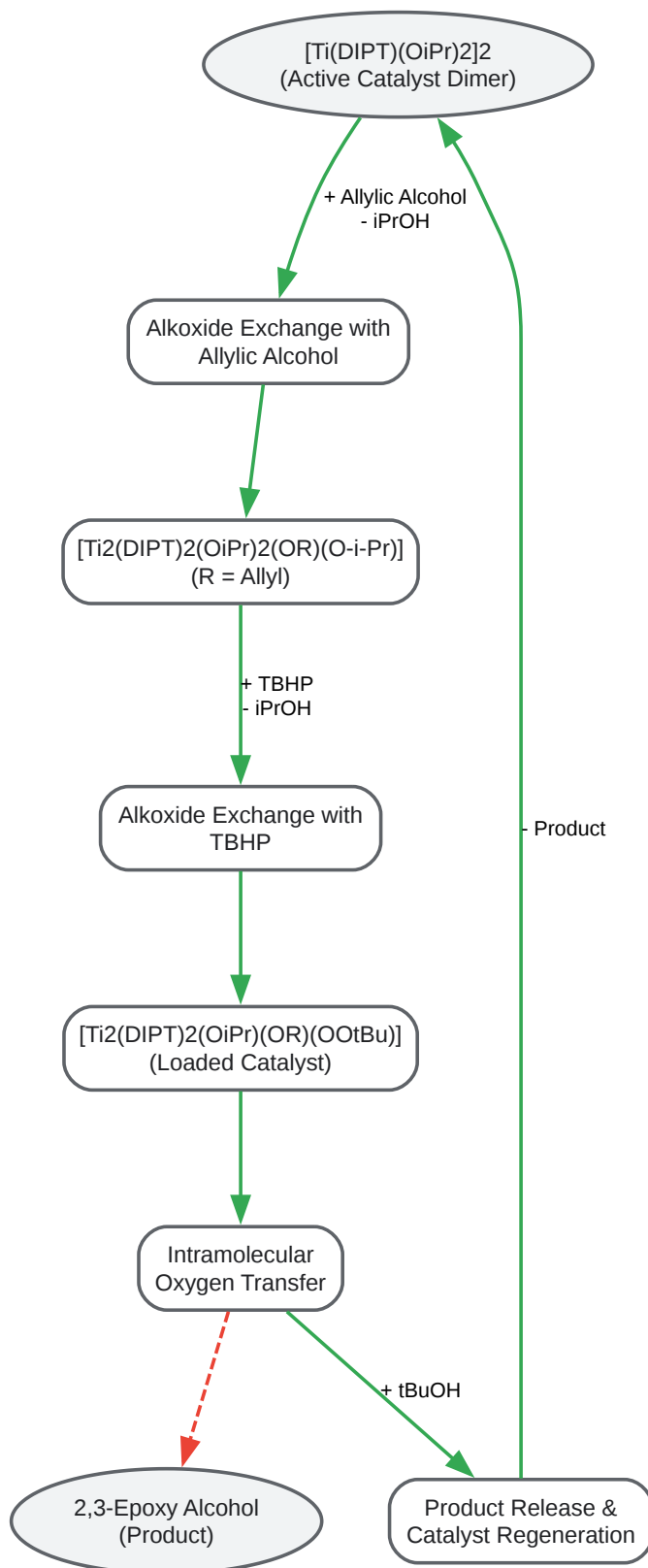
## Experimental Workflow



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Caption: General experimental workflow for the Sharpless asymmetric epoxidation.

## Catalytic Cycle



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Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.

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## References

- 1. benchchem.com [benchchem.com]
- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Sharpless Epoxidation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
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